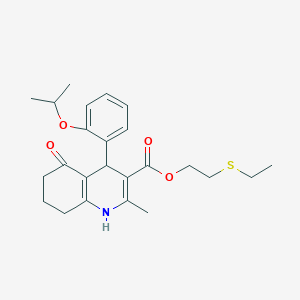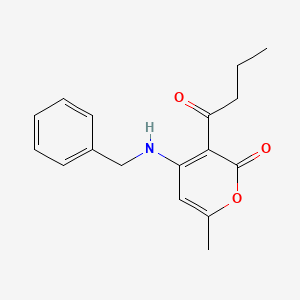
1-(3,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1-(3,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione derivatives involves strategic condensation reactions, often leveraging the reactivity of thiourea or its derivatives with dichlorophenyl-containing compounds. A notable method includes the reaction of phenyl-substituted dihydro-2-thioxo-4,6(1H,5H)-pyrimidinediones with diazotized bases, yielding compounds with considerable activity against microorganisms (Nigam, Saharia, & Sharma, 1981). Another approach involves the condensation of (E)-1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxy)prop-2-en-1-one and thiourea in the presence of KOH, highlighting the versatility in synthesizing these compounds (Al‐Refai et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds often reveals a complex arrangement of rings and substituents, contributing to their chemical reactivity and potential biological activities. For instance, the structure of 6-(2,5-dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione demonstrates a flattened boat conformation for the heterocyclic pyrimidine-2(1H)-thione rings, with perpendicular orientations of methoxyphenyl rings, indicating the influence of substituents on overall molecular geometry (Al‐Refai et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives encompasses a variety of reactions, including condensation, cyclization, and substitution reactions, enabling the synthesis of a broad range of compounds. These reactions are often facilitated by specific conditions, such as the presence of KOH or the application of microwave irradiation, which can influence the yield and specificity of the products (Al‐Refai et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, including their crystalline structure, stability, and solubility, are critical for their application and handling. X-ray crystallography studies provide insights into the molecular and crystal structure, revealing intermolecular interactions that may influence the compound's stability and reactivity. For example, the analysis of 6-(2,5-dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione illustrated a three-dimensional network structure stabilized by various intermolecular interactions (Al‐Refai et al., 2014).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, functional group transformations, and interaction with biological targets, is essential for exploring the potential applications of these compounds. Studies have shown that these compounds exhibit considerable activity against various microorganisms, suggesting potential antimicrobial applications. The synthesis methods and resulting chemical structures significantly influence these properties, underscoring the importance of detailed chemical analysis (Nigam, Saharia, & Sharma, 1981).
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2S/c11-6-2-1-5(3-7(6)12)14-9(16)4-8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDQVWZQAYGGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5000196.png)
![(4-(3-methoxybenzyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5000199.png)
![N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5000202.png)
![2-ethoxy-4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5000209.png)
![3-(benzyloxy)-N-{[(2,4,6-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5000217.png)


![methyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5000246.png)
![N-allyl-2-[(3-chloro-4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5000248.png)
![1-benzyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B5000250.png)



![3-bromo-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B5000307.png)